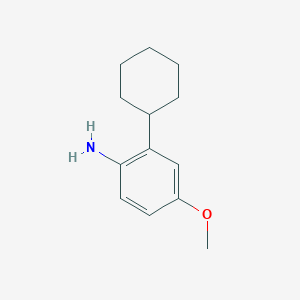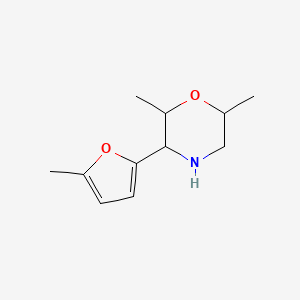![molecular formula C13H10BrF2N B13195265 N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to a difluoroaniline moiety, making it a valuable molecule for studying various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline typically involves the reaction of 4-bromobenzyl chloride with 2,4-difluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include iodinated or fluorinated derivatives.
Oxidation Reactions: Products include quinones or other oxidized compounds.
Reduction Reactions: Products include amines or other reduced derivatives.
Applications De Recherche Scientifique
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-bromophenyl)methyl]-2-chloroaniline
- N-[(4-bromophenyl)methyl]-2,4-dichloroaniline
- N-[(4-bromophenyl)methyl]-2,4-dimethoxyaniline
Uniqueness
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of fluorine atoms enhances its stability and reactivity, while the bromine atom allows for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C13H10BrF2N |
|---|---|
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline |
InChI |
InChI=1S/C13H10BrF2N/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7,17H,8H2 |
Clé InChI |
OKSPJBINBZZKSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


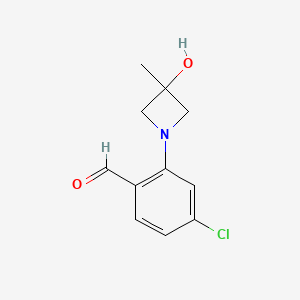
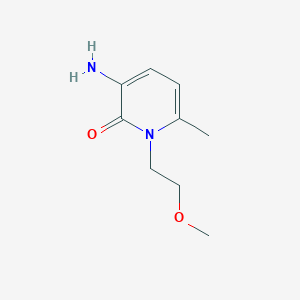
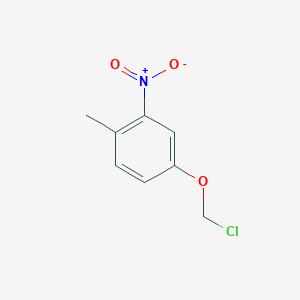
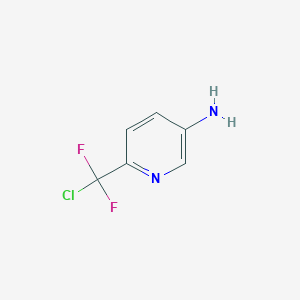
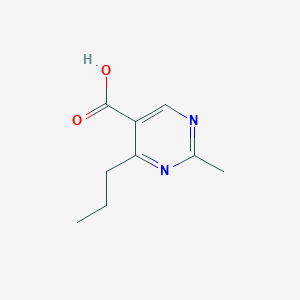


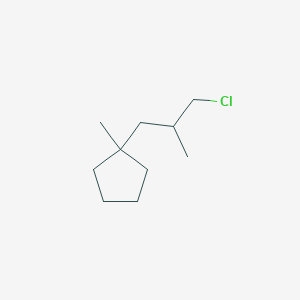
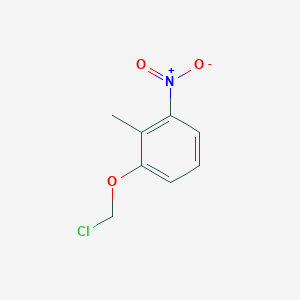

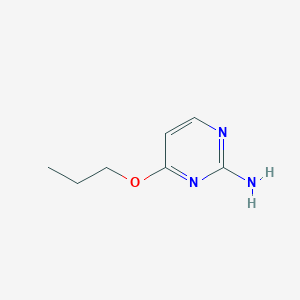
![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
